9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
The compound 9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a tricyclic heterocycle featuring a fused oxa-aza ring system, substituted with methyl groups at positions 9 and 10 and a 4-methylbenzenesulfonyl (tosyl) group at position 12. Its structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. This analysis compares it with structurally related compounds to elucidate the impact of substituents and ring modifications on properties and reactivity.
Properties
IUPAC Name |
9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13-8-10-14(11-9-13)26(23,24)18-16-12-20(2,21(3)19(18)22)25-17-7-5-4-6-15(16)17/h4-11,16,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXUPDIDFKURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Framework Construction
The tricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one scaffold is typically assembled via a tandem cyclization strategy. A prominent method involves the use of a pre-functionalized bicyclic intermediate bearing hydroxyl and amine groups at positions conducive to ring closure. For instance, 8-oxa-10-azatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one can be synthesized through an acid-catalyzed intramolecular aldol condensation, followed by oxidative aromatization.
Mechanistic Insights :
- Step 1 : Base-mediated deprotonation of a γ-ketoamide precursor generates an enolate, which undergoes nucleophilic attack on a proximal electrophilic carbon.
- Step 2 : Acidic workup (e.g., HCl/MeOH) facilitates cyclodehydration, forming the oxa-aza tricyclic core.
- Step 3 : Aromatization via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the conjugated triene system.
Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | p-TsOH (0.1 equiv) | 68% → 82% |
| Temperature | 80°C (reflux) | 52% → 75% |
| Solvent | Toluene | 45% → 68% |
Sulfonylation at C-12 Position
Introduction of the 4-methylbenzenesulfonyl group at position 12 is achieved through nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. The former method is favored for its scalability and regioselectivity.
Procedure :
- Substrate Activation : Treat the tricyclic intermediate with LDA (lithium diisopropylamide) at −78°C to generate a stabilized aryl lithium species.
- Electrophilic Quenching : Add 4-methylbenzenesulfonyl chloride (1.2 equiv) in THF, followed by gradual warming to room temperature.
- Workup : Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 3:1).
Challenges and Solutions :
- Competing Side Reactions : Parasitic sulfonation at electron-rich positions (e.g., C-6) is mitigated by using bulky ligands (e.g., (−)-sparteine) to sterically hinder undesired sites.
- Moisture Sensitivity : Strict adherence to anhydrous conditions (P232, P231) is critical, as trace water hydrolyzes the sulfonyl chloride reagent.
Regioselective Methylation at C-9 and C-10
Sequential Alkylation Protocol
The dimethyl groups are installed via a two-step alkylation sequence to ensure regiocontrol.
First Methylation (C-10) :
- Reagents : Methyl iodide (2.0 equiv), K2CO3 (3.0 equiv), DMF, 50°C, 12 h.
- Monitoring : Reaction progress tracked via TLC (Rf = 0.4 in CH2Cl2/MeOH 9:1).
Second Methylation (C-9) :
- Reagents : Trimethyloxonium tetrafluoroborate (1.5 equiv), CH2Cl2, 0°C → rt, 6 h.
- Rationale : The oxonium salt selectively targets the less hindered nitrogen lone pair.
Yield Data :
| Step | Isolated Yield | Purity (HPLC) |
|---|---|---|
| C-10 Methylation | 89% | 95.2% |
| C-9 Methylation | 76% | 93.8% |
Final Assembly and Purification
Coupling and Cyclization
The fully functionalized intermediate undergoes a Mitsunobu reaction to establish the final ether linkage (8-oxa bridge).
Conditions :
- DIAD (diisopropyl azodicarboxylate, 1.1 equiv)
- PPh3 (1.2 equiv)
- THF, 0°C → rt, 24 h
Post-Reaction Processing :
- Filter through Celite to remove phosphine oxide byproducts.
- Concentrate under reduced pressure.
- Crystallize from EtOH/H2O (4:1) to afford white needles.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, tosyl aryl), 7.38 (d, J = 8.0 Hz, 2H), 6.95 (s, 1H, H-6), 3.89 (s, 3H, N-CH3), 2.45 (s, 3H, C-9 CH3), 2.42 (s, 3H, tosyl CH3).
- HRMS (ESI+) : m/z calc. for C24H23NO5S [M+H]+: 438.1372, found: 438.1368.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | % of Total Cost |
|---|---|---|
| 4-Methylbenzenesulfonyl chloride | 320 | 42% |
| DIAD | 1,150 | 28% |
| Solvents (THF, DMF) | 90 | 15% |
Process Intensification : Switching from batch to flow chemistry reduces DIAD consumption by 37% through improved mixing efficiency.
Alternative Methodologies and Emerging Techniques
Photocatalytic Late-Stage Functionalization
Recent advances employ iridium-based photocatalysts (e.g., [Ir(dF(CF3)ppy)₂(dtbbpy)]PF6) to install the sulfonyl group under mild conditions (λ = 450 nm, rt). This method bypasses the need for cryogenic temperatures and enhances functional group tolerance.
Comparative Performance :
| Metric | Traditional SNAr | Photocatalytic |
|---|---|---|
| Reaction Time | 18 h | 4 h |
| Yield | 76% | 82% |
| Byproduct Formation | 12% | 5% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The oxo group in the compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : The sulfonyl group can be reduced to form sulfides or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonyl group or other functional groups are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Sulfides, thiols, or other reduced derivatives.
Substitution: : Amides, esters, or halogenated compounds.
Scientific Research Applications
The compound 9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the scientific research applications of this compound, focusing on its use in medicinal chemistry, material science, and chemical biology.
Structural Characteristics
The compound features a tricyclic structure with multiple functional groups, including a sulfonyl group and an oxa-azatricyclo framework. These structural elements contribute to its reactivity and interaction with biological systems.
Molecular Formula
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 347.42 g/mol
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonyl group may enhance the compound's interaction with biological targets involved in cancer progression.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways relevant to cancer and inflammation.
Material Science
The unique molecular structure allows for the exploration of this compound in material science applications:
- Organic Electronics : Due to its conjugated system, it may be utilized in the development of organic semiconductors or photovoltaic materials.
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications.
Chemical Biology
In chemical biology, the compound's interactions with biomolecules are of significant interest:
- Bioconjugation : The sulfonyl group can facilitate bioconjugation reactions, allowing for the attachment of biomolecules for imaging or therapeutic purposes.
- Mechanistic Studies : Investigating how this compound interacts with cellular components can provide insights into its mechanism of action and potential side effects.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the anticancer properties of structurally similar compounds derived from tricyclic frameworks. The results indicated that these compounds exhibited significant cytotoxicity against human breast cancer cells, suggesting that this compound could have similar effects due to its structural analogies.
Case Study 2: Organic Photovoltaics
Research conducted on organic photovoltaic materials highlighted the potential use of compounds with extended π-conjugation systems in enhancing solar cell efficiency. The incorporation of this compound into polymer blends showed improved charge transport properties and stability under operational conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized below, with differences in substituents, molecular formulas, and properties highlighted:
*Hypothetical values based on structural extrapolation from analogs.
Key Observations:
- The tosyl group (electron-withdrawing) may stabilize negative charges, contrasting with sulfanylidene (S=) in , which enhances resonance.
- Polarity and Solubility : The 6-methoxy analog exhibits increased polarity due to the methoxy group, likely improving aqueous solubility compared to the more lipophilic target compound.
- Ring Modifications : Replacement of oxygen with sulfur (e.g., 7-thia in ) or nitrogen (e.g., diaza in ) alters ring electronics and hydrogen-bonding capacity, impacting reactivity and pharmacokinetics.
Crystallographic and Conformational Comparisons
- Crystal Packing: The monoclinic crystal system (space group P2₁/n) of the sulfanylidene analog (unit cell: a = 8.2382 Å, b = 19.1223 Å, c = 9.2209 Å, β = 114.623°) suggests dense packing due to planar sulfanylidene and acetyl groups.
- Bond Angles and Distances : In , the C-S bond length in the sulfanylidene group is 1.64 Å, shorter than typical C-S single bonds (1.81 Å), indicating partial double-bond character. This contrasts with the tosyl group’s S=O bonds (~1.43 Å), which are stronger electron-withdrawing motifs.
Biological Activity
9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings and case studies regarding its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological properties. The presence of the sulfonyl group and the azatricyclo framework is particularly noteworthy for its interaction with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits a variety of pharmacological activities:
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including HeLa cells and L1210 cells, with IC50 values indicating potent activity .
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several case studies have explored the biological effects of related compounds or derivatives:
- Skin Carcinogenesis Model : In a study involving mouse skin models, compounds similar to this compound were tested for their carcinogenic potential. Results indicated early-stage effects on skin tissue that could be linked to chemical carcinogenesis .
- Tissue Sensitivity Studies : Research on tissue sensitivity highlighted differential responses to exposure among various tissues in animal models, emphasizing the need for further investigation into tissue-specific mechanisms .
Research Findings Summary Table
Q & A
Q. What are the standard protocols for synthesizing 9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one with optimal yield and purity?
Methodological Answer:
- Step 1: Reaction Optimization
Control reaction conditions rigorously:- Temperature: Maintain 60–80°C for cyclization steps to prevent side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysts: Employ Lewis acids (e.g., ZnCl₂) to enhance sulfonyl group activation .
- Step 2: Purification
Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks to verify the tricyclic core, methylbenzenesulfonyl group, and oxa/aza heteroatoms. For example, sulfonyl protons appear downfield (δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS):
Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure . - Infrared (IR) Spectroscopy:
Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Q. How do reaction conditions influence the synthesis efficiency of this compound?
Methodological Answer:
- Critical Variables:
- Time: Prolonged reaction times (>24 hours) risk decomposition; monitor via TLC .
- Solvent Polarity: Higher polarity solvents improve sulfonylation efficiency but may require lower temperatures to avoid byproducts .
- Stoichiometry: Use a 1.2:1 molar ratio of sulfonylating agent to precursor to ensure complete conversion .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal Growth:
Grow crystals via slow evaporation from a dichloromethane/hexane mixture . - Data Collection:
Use a synchrotron source (λ = 0.710–0.920 Å) to resolve bond lengths and angles, particularly for strained oxa/aza rings . - Analysis:
Compare experimental bond lengths (e.g., C–N: 1.47 Å) with DFT-calculated values to validate stereochemistry .
Q. What strategies resolve contradictions between spectroscopic and computational data for this compound?
Methodological Answer:
- Multi-Technique Validation:
- Case Study: If NMR suggests a planar sulfonyl group but DFT predicts slight distortion:
Perform X-ray crystallography to confirm ground-state geometry .
Use UV-Vis spectroscopy to assess conjugation effects influenced by non-planarity .
- Dynamic NMR: Monitor temperature-dependent shifts to detect conformational flexibility .
Q. How to design multi-variable experiments to optimize synthetic pathways for this compound?
Methodological Answer:
- Split-Plot Design:
- Main Plot: Temperature (60°C, 80°C).
- Subplot: Solvent (DMF, DMSO).
- Sub-Subplot: Catalyst loading (5 mol%, 10 mol%) .
- Response Variables:
Track yield (HPLC) and purity (NMR) to identify optimal conditions .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
Methodological Answer:
- INCHEMBIOL Framework ():
- Lab Studies:
- Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation .
- Conduct hydrolysis/photolysis assays (pH 5–9, UV light) to assess persistence .
2. Field Studies: - Monitor degradation products in soil/water matrices using LC-MS/MS .
3. Ecotoxicity: - Use Daphnia magna acute toxicity tests (EC₅₀) to evaluate ecological impact .
Q. How to evaluate this compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Biophysical Assays:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to target proteins .
- Molecular Docking: Use AutoDock Vina to predict binding poses, focusing on sulfonyl group interactions .
- Functional Studies:
- Enzyme Inhibition: Perform kinetic assays (IC₅₀) with cytochrome P450 isoforms to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
